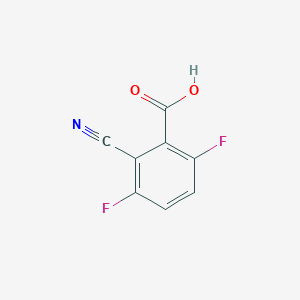

2-Cyano-3,6-difluorobenzoic acid

Übersicht

Beschreibung

2-Cyano-3,6-difluorobenzoic acid is a chemical compound with the molecular formula C8H3F2NO2 . It has a molecular weight of 183.11 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 2-Cyano-3,6-difluorobenzoic acid is 1S/C8H3F2NO2/c9-5-2-1-4 (3-11)7 (10)6 (5)8 (12)13/h1-2H, (H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

2-Cyano-3,6-difluorobenzoic acid is a solid compound . It has a molecular weight of 183.11 . The InChI code for this compound is 1S/C8H3F2NO2/c9-5-2-1-4 (3-11)7 (10)6 (5)8 (12)13/h1-2H, (H,12,13) .Wissenschaftliche Forschungsanwendungen

Optical and Electronic Applications

- The cyano group in certain molecules has been found to play a crucial role in enhancing emission properties in aggregates, owing to its ability to generate intramolecular co-planarity and prevent π–π stacking, as seen in the case of novel indolo[3,2-b]carbazole derivatives. These compounds, with cyano-substituted stilbene groups, exhibit aggregation-induced enhanced emission (AIEE) properties and have potential applications in optics, electronics, and biological sciences (Jia et al., 2013).

Synthesis and Structural Analysis

- Cyano groups are integral in the synthesis and structural analysis of various compounds. For instance, 2,6-Difluorobenzoic acid was prepared through direct metalation and carboxylation, showcasing the flexibility and regioselectivity of organometallic methods in synthesizing homovicinal positions of benzoic acids (Schlosser & Heiss, 2003).

- The study of tautomeric equilibria of 2-cyanobenzoic acids is crucial in various sciences, as they exhibit ring-chain tautomeric equilibria in different phases, which are studied using mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy (Iglesias, Ruiz, & Allegretti, 2012).

Catalysis and Material Synthesis

- Cyano groups are vital in catalysis and material synthesis. For example, NH4H2PO4/Al2O3 was used as a catalyst for the efficient synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives from various compounds, highlighting the use of cyano compounds in facilitating such reactions (Maleki & Ashrafi, 2014).

Drug Synthesis and Bioactivity

- Cyano compounds are also significant in drug synthesis and evaluating bioactivity. For instance, new compounds containing 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido benzoic acids were designed, synthesized, and evaluated for drug-likeness properties and bioactivity as nuclear receptor ligands, demonstrating the role of the cyano group in medicinal chemistry (Madhavi & Lakshmi Bhavani, 2021).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, H332 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-cyano-3,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-5-1-2-6(10)7(8(12)13)4(5)3-11/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWPNIALSMRJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C#N)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

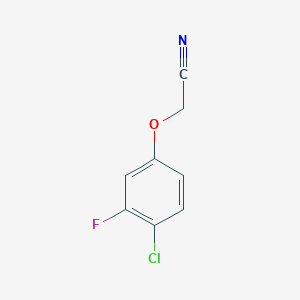

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1471862.png)

![(1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1471864.png)

![3-(Piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1471869.png)

![2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1471870.png)

![1-{[(Morpholin-4-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1471881.png)

![2-cyclopropyl-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1471884.png)